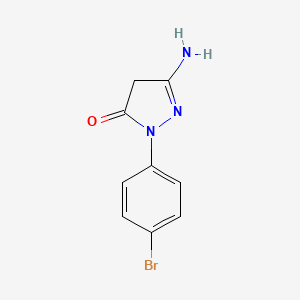

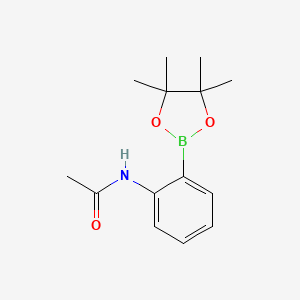

8-Hydroxy-5-nitroquinoline-2-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-Hydroxy-5-nitroquinoline-2-carbaldehyde, also known as Nitroxoline, is an 8-hydroxyquinoline derivative that is more potent than the halogenated 8-hydroxyquinolines . It is an effective anti-microbial and anti-cancer agent .

Molecular Structure Analysis

8-Hydroxyquinoline (8HQ) is a small planar molecule with a lipophilic effect and a metal chelating ability . The exact molecular structure of 8-Hydroxy-5-nitroquinoline-2-carbaldehyde is not clearly mentioned in the retrieved papers.Chemical Reactions Analysis

The photochemistry of 8-hydroxy-5-nitroquinoline in acetonitrile is investigated using transient absorption and time-resolved resonance Raman spectroscopies . The Tn state NO2-QN-OH is generated in 0.8 ps via an ultrafast ISC, followed by the IC in 8.5 ps to produce the T1 state .Physical And Chemical Properties Analysis

8-Hydroxy-5-nitroquinoline-2-carbaldehyde has a molecular weight of 218.17 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 5 . Its photosensitivity cannot be overlooked .科学的研究の応用

Antimicrobial Agent

8-Hydroxy-5-nitroquinoline-2-carbaldehyde has been recognized for its antimicrobial properties . It is particularly effective against gram-negative bacilli, making it a valuable compound in the treatment of urinary tract infections . The compound’s ability to inhibit the growth of harmful microorganisms can be leveraged in developing new antimicrobial drugs, especially for resistant strains of bacteria.

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects . This property is beneficial in the treatment of various inflammatory conditions, potentially including chronic diseases such as arthritis. Research into the exact mechanisms by which it reduces inflammation could lead to targeted therapies for acute and chronic inflammation .

Anticancer Activity

One of the most promising applications of 8-Hydroxy-5-nitroquinoline-2-carbaldehyde is its anticancer activity . Studies suggest that the nitro group within the compound can induce redox reactions that disrupt intracellular signaling, thereby inhibiting the growth of tumor cells. This opens up avenues for its use in cancer therapy, particularly in designing drugs that target specific cancer pathways .

Photosensitivity and Photochemistry

The photosensitive nature of 8-Hydroxy-5-nitroquinoline-2-carbaldehyde is a significant area of study. Understanding its photochemistry, especially the excited state proton transfer in the triplet state, is crucial for improving drug design. This knowledge helps in minimizing side effects related to photosensitivity in drug candidates .

Treatment of Neurodegenerative Diseases

There is potential for the compound to be used in treating neurodegenerative diseases. Its pharmacological profile suggests that it may help in managing conditions like Alzheimer’s disease, although further research is needed to establish its efficacy and safety in this field .

Synthesis of Novel Chelating Agents

8-Hydroxy-5-nitroquinoline-2-carbaldehyde has been used in synthesizing novel chelating agents that are soluble in carbon dioxide (CO2). These agents can be applied in various industrial processes, including the purification of metals and in environmental remediation efforts to remove toxic metals from waste streams .

Safety And Hazards

特性

IUPAC Name |

8-hydroxy-5-nitroquinoline-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O4/c13-5-6-1-2-7-8(12(15)16)3-4-9(14)10(7)11-6/h1-5,14H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPHRIPALSZTGGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1C=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397565 |

Source

|

| Record name | 8-hydroxy-5-nitroquinoline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Hydroxy-5-nitroquinoline-2-carbaldehyde | |

CAS RN |

884497-63-6 |

Source

|

| Record name | 8-hydroxy-5-nitroquinoline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Aminobenzo[d]thiazol-6-yl)ethanone](/img/structure/B1274329.png)

![3-(4-Bromophenyl)-2-[2-(4-chlorophenyl)hydrazono]-3-oxopropanal hydrazone](/img/structure/B1274338.png)

![4-Amino-4-[4-(4-chlorophenyl)piperazin-1-yl]buta-1,3-diene-1,1,3-tricarbonitrile](/img/structure/B1274339.png)